Cas no 1539216-01-7 (3-amino-1-(1-methyl-1H-indazol-3-yl)propan-1-ol)

3-Amino-1-(1-methyl-1H-indazol-3-yl)propan-1-ol is a chiral amino alcohol derivative featuring a 1-methylindazole core. This compound is of interest in pharmaceutical and synthetic chemistry due to its structural versatility, serving as a potential intermediate for bioactive molecules or ligands in asymmetric catalysis. The presence of both amino and hydroxyl functional groups allows for further derivatization, enabling applications in drug discovery and fine chemical synthesis. Its indazole moiety may contribute to enhanced binding affinity in target interactions, making it valuable for medicinal chemistry research. The compound's well-defined stereochemistry also supports its use in enantioselective synthesis. Proper handling and storage under inert conditions are recommended to maintain stability.
3-amino-1-(1-methyl-1H-indazol-3-yl)propan-1-ol structure
1539216-01-7 structure
商品名:3-amino-1-(1-methyl-1H-indazol-3-yl)propan-1-ol
CAS番号:1539216-01-7
MF:C11H15N3O
メガワット:205.256302118301
CID:5932815
PubChem ID:82609914

3-amino-1-(1-methyl-1H-indazol-3-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-1-(1-methyl-1H-indazol-3-yl)propan-1-ol
    • 1539216-01-7
    • EN300-1853708
    • インチ: 1S/C11H15N3O/c1-14-9-5-3-2-4-8(9)11(13-14)10(15)6-7-12/h2-5,10,15H,6-7,12H2,1H3
    • InChIKey: RSHASCOHZYMGKE-UHFFFAOYSA-N
    • ほほえんだ: OC(CCN)C1C2C=CC=CC=2N(C)N=1

計算された属性

  • せいみつぶんしりょう: 205.121512110g/mol
  • どういたいしつりょう: 205.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 64.1Ų

3-amino-1-(1-methyl-1H-indazol-3-yl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1853708-2.5g
3-amino-1-(1-methyl-1H-indazol-3-yl)propan-1-ol
1539216-01-7
2.5g
$2071.0 2023-09-18
Enamine
EN300-1853708-0.05g
3-amino-1-(1-methyl-1H-indazol-3-yl)propan-1-ol
1539216-01-7
0.05g
$888.0 2023-09-18
Enamine
EN300-1853708-10.0g
3-amino-1-(1-methyl-1H-indazol-3-yl)propan-1-ol
1539216-01-7
10g
$5405.0 2023-06-02
Enamine
EN300-1853708-0.25g
3-amino-1-(1-methyl-1H-indazol-3-yl)propan-1-ol
1539216-01-7
0.25g
$972.0 2023-09-18
Enamine
EN300-1853708-5.0g
3-amino-1-(1-methyl-1H-indazol-3-yl)propan-1-ol
1539216-01-7
5g
$3645.0 2023-06-02
Enamine
EN300-1853708-10g
3-amino-1-(1-methyl-1H-indazol-3-yl)propan-1-ol
1539216-01-7
10g
$4545.0 2023-09-18
Enamine
EN300-1853708-0.5g
3-amino-1-(1-methyl-1H-indazol-3-yl)propan-1-ol
1539216-01-7
0.5g
$1014.0 2023-09-18
Enamine
EN300-1853708-1.0g
3-amino-1-(1-methyl-1H-indazol-3-yl)propan-1-ol
1539216-01-7
1g
$1256.0 2023-06-02
Enamine
EN300-1853708-0.1g
3-amino-1-(1-methyl-1H-indazol-3-yl)propan-1-ol
1539216-01-7
0.1g
$930.0 2023-09-18
Enamine
EN300-1853708-1g
3-amino-1-(1-methyl-1H-indazol-3-yl)propan-1-ol
1539216-01-7
1g
$1057.0 2023-09-18

3-amino-1-(1-methyl-1H-indazol-3-yl)propan-1-ol 関連文献

3-amino-1-(1-methyl-1H-indazol-3-yl)propan-1-olに関する追加情報

Introduction to 3-amino-1-(1-methyl-1H-indazol-3-yl)propan-1-ol (CAS No. 1539216-01-7)

3-amino-1-(1-methyl-1H-indazol-3-yl)propan-1-ol, also known by its CAS number 1539216-01-7, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an indazole ring and an amino alcohol moiety. These structural elements contribute to its potential therapeutic applications, particularly in the treatment of various neurological and psychiatric disorders.

The chemical structure of 3-amino-1-(1-methyl-1H-indazol-3-yl)propan-1-ol consists of a 1-methylindazole ring attached to a propyl chain, which terminates in an amino alcohol group. The presence of the indazole ring, a heterocyclic aromatic compound, imparts significant biological activity to the molecule. Indazoles are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and neuroprotective effects. The amino alcohol group, on the other hand, can participate in hydrogen bonding and other interactions that are crucial for binding to biological targets.

Recent studies have highlighted the potential of 3-amino-1-(1-methyl-1H-indazol-3-yl)propan-1-ol as a modulator of various neurotransmitter systems. One notable area of research is its interaction with serotonin receptors. Serotonin is a key neurotransmitter involved in mood regulation, sleep, and appetite. Compounds that can modulate serotonin receptors have been shown to have therapeutic potential in treating conditions such as depression, anxiety, and sleep disorders. Preliminary studies suggest that 3-amino-1-(1-methyl-1H-indazol-3-yl)propan-1-ol may exhibit selective binding to specific serotonin receptor subtypes, making it a promising candidate for further investigation.

In addition to its potential as a serotonin receptor modulator, 3-amino-1-(1-methyl-1H-indazol-3-yl)propan-1-ol has also shown promise in neurodegenerative disease research. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function and structure. Compounds that can protect neurons from damage or promote neuronal survival are of great interest in this field. Studies have indicated that 3-amino-1-(1-methyl-1H-indazol-3-yl)propan-1-ol may possess neuroprotective properties, potentially through mechanisms involving oxidative stress reduction and anti-inflammatory effects.

The synthesis of 3-amino-1-(1-methyl-1H-indazol-3-yl)propan-1-ol has been extensively studied, with several synthetic routes reported in the literature. One common approach involves the reaction of 3-bromoindazole with an appropriate amine followed by reduction to form the desired amino alcohol. The choice of synthetic method can significantly impact the yield and purity of the final product, making it essential for researchers to optimize these conditions for large-scale production.

Clinical trials involving 3-amino-1-(1-methyl-H-indazol--yl)propan--ol are still in their early stages, but preliminary data from preclinical studies have been encouraging. These studies have demonstrated the compound's safety profile and efficacy in animal models of various neurological disorders. However, further research is needed to fully understand its pharmacokinetics, metabolism, and potential side effects in humans.

In conclusion, 3-amino--(methyl-H-indazol--yl)propan--ol (CAS No. 53926--7) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive target for further research and development in the fields of medicinal chemistry and pharmaceutical science. As more studies are conducted, it is likely that new insights into its mechanisms of action and therapeutic potential will emerge, paving the way for innovative treatments for various neurological and psychiatric disorders.

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